molecular formula C6H3BrF2Zn B6333845 2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran CAS No. 1380918-98-8

2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran

Cat. No.: B6333845
CAS No.: 1380918-98-8
M. Wt: 258.4 g/mol
InChI Key: PYSMUDJGPPCOFC-UHFFFAOYSA-M
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Description

2,6-Difluorophenylzinc bromide (C₆H₃F₂ZnBr) is an organozinc reagent used in cross-coupling reactions, such as Negishi couplings, to introduce 2,6-difluorophenyl groups into organic frameworks. Dissolved in tetrahydrofuran (THF) at a concentration of 0.5M, it offers enhanced stability and solubility compared to Grignard reagents. THF, a polar aprotic solvent, coordinates with the zinc center, stabilizing the reagent and facilitating its use in synthetic protocols under mild conditions . This compound is particularly valuable in pharmaceutical and materials chemistry, where fluorinated aromatic moieties are sought for their electronic and steric effects .

Properties

IUPAC Name

bromozinc(1+);1,3-difluorobenzene-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSMUDJGPPCOFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]C(=C1)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307021
Record name Bromo(2,6-difluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380918-98-8
Record name Bromo(2,6-difluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using HBr/H₂O₂

The bromination of 2,6-difluorotoluene proceeds via a radical mechanism, avoiding traditional reagents like N-bromosuccinimide (NBS). In a representative procedure:

  • Reagents : 2,6-Difluorotoluene (1 equiv), 40% hydrobromic acid (HBr, 1–3.5 equiv), 30% hydrogen peroxide (H₂O₂, 1–3.5 equiv).

  • Conditions : Ethyl acetate or dichloromethane as solvent, 6–24 hours under UV light at reflux (40–60°C).

  • Workup : The crude product is washed with saturated Na₂SO₃ (to quench excess H₂O₂) and water, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/EtOAc).

Key Data :

ParameterValue
Yield81–85%
Purity≥99% (GC-MS)
Reaction Scale100 g–1 kg

This method eliminates azobisisobutyronitrile (AIBN), reducing impurities while maintaining high regioselectivity due to the electron-withdrawing fluorine substituents.

Preparation of 2,6-Difluorophenylzinc Bromide

Zinc Activation and Insertion

Zinc dust must be activated to facilitate oxidative insertion into the C–Br bond. A patented protocol outlines the following:

  • Activation :

    • Zn dust (2–4 equiv) is stirred with ZnBr₂ (0.1–0.5 equiv) in THF under nitrogen.

    • The mixture is heated to 60–70°C for 1–2 hours to remove oxide layers.

  • Reaction :

    • 2,6-Difluorobenzyl bromide (1 equiv) in THF is added dropwise at 0–5°C.

    • The slurry is warmed to 25°C and stirred for 12–24 hours.

  • Workup :

    • The mixture is filtered through Celite® to remove unreacted zinc.

    • The filtrate is concentrated under vacuum and diluted with THF to achieve a 0.5M concentration.

Critical Parameters :

  • Zn Purity : ≥99.9% (to minimize side reactions).

  • Moisture Control : Reactions conducted under N₂/Ar to prevent hydrolysis.

  • Temperature : Insertion proceeds efficiently at 25°C but requires cooling during exothermic initiation.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

THF is the solvent of choice due to its ability to stabilize organozinc intermediates via coordination to the zinc center. ZnBr₂ acts as a catalyst, enhancing reactivity by polarizing the C–Br bond and facilitating electron transfer. Kinetic studies suggest a second-order dependence on zinc concentration, with rate-limiting single-electron transfer (SET) to generate a benzyl radical intermediate.

Scalability and Reproducibility

Industrial-scale batches (≥1 kg) achieve consistent yields by:

  • Pre-activation of Zn : Prolonged reflux (3–4 hours) in THF/ZnBr₂ ensures uniform surface activation.

  • Stoichiometry : A 2:1 Zn-to-substrate ratio prevents incomplete conversion.

  • Quality Control : Titration with iodine or GC-MS monitors residual halide and zinc content.

Characterization and Stability

Analytical Methods

  • NMR : ¹⁹F NMR (THF-d₈, δ): -112 ppm (d, J = 8 Hz, ortho-F), -105 ppm (t, J = 6 Hz, para-F).

  • Titration : Iodine titration confirms 0.48–0.52M ZnBr concentration.

  • Storage : Solutions remain stable for ≥6 months at -20°C under inert gas.

Applications in Organic Synthesis

2,6-Difluorophenylzinc bromide is employed in:

  • Negishi Couplings : Cross-couplings with aryl halides (PdCl₂(dppf), 80–90% yields).

  • Prins Cyclizations : Formation of tetrahydropyrans via Zn-mediated allylation (e.g., synthesis of 4-bromotetrahydropyrans) .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic Substitution: Reacts with electrophiles to form carbon-carbon bonds.

    Oxidative Addition: Participates in transition metal-catalyzed cross-coupling reactions.

    Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel.

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.

    Catalysts: Palladium or nickel complexes.

    Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.

Major Products:

    Aryl-alkyl compounds: Formed through nucleophilic substitution.

    Biaryl compounds: Result from cross-coupling reactions.

    Aryl ketones: Produced by reactions with carbonyl compounds.

Scientific Research Applications

Carbon-Carbon Bond Formation

DFPB is primarily employed in the formation of new carbon-carbon bonds through nucleophilic substitution reactions. It acts as a nucleophile in reactions with electrophiles such as carbonyl compounds and alkyl halides. This application is crucial for constructing complex organic molecules.

Case Study : In a synthetic route for producing (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, DFPB was used to react with suitable electrophiles under inert conditions to yield the desired product .

Difluoromethylation Reactions

DFPB serves as a source of difluoromethyl groups, which are valuable for modifying the pharmacokinetic properties of drug candidates. The introduction of difluoromethyl groups can enhance lipophilicity and metabolic stability.

Recent Advances : Research has highlighted the use of DFPB in late-stage difluoromethylation processes where it facilitates the incorporation of CF2_2H groups into various substrates, thereby improving their biological activity and selectivity .

Pharmaceutical Applications

The compound is also significant in the synthesis of pharmaceutical intermediates. Its ability to introduce fluorinated moieties into drug molecules can lead to compounds with improved efficacy and reduced side effects.

Example : DFPB has been utilized in synthesizing intermediates for antifungal agents like voriconazole, demonstrating its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 2,6-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a nucleophilic activator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms increases the electron density on the phenyl ring, enhancing its reactivity towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparative Analysis of Structural and Physicochemical Properties

Table 1: Comparison of Key Organometallic Reagents in THF
Compound Molecular Formula Molecular Weight (g/mol) Substituents Concentration Solvent Key Applications
2,6-Difluorophenylzinc bromide C₆H₃F₂ZnBr 223.39* 2,6-difluoro 0.5M THF Negishi coupling, fluorinated drug synthesis
Phenylzinc bromide C₆H₅ZnBr 222.39 None 0.5M THF Aromatic coupling, polymer chemistry
2,6-Dichlorobenzylzinc chloride C₇H₄Cl₂ZnCl 258.30* 2,6-dichloro 0.5M THF Electron-deficient aryl couplings
Cyclobutylzinc bromide C₄H₇BrZn 200.38 Cyclobutyl 0.5M THF Cyclopropane functionalization
2,6-Dimethylphenylmagnesium bromide C₈H₉BrMg 217.37 2,6-dimethyl 0.5M 2-MeTHF Grignard alkylation (higher reactivity)

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects : Fluorine substituents (in 2,6-Difluorophenylzinc bromide) increase electronegativity, reducing electron density at the zinc center compared to phenylzinc bromide. This enhances selectivity in couplings with electron-rich partners .
  • Stability : Zinc reagents (e.g., 2,6-Difluorophenylzinc bromide) are less moisture-sensitive than magnesium-based Grignard reagents (e.g., 2,6-Dimethylphenylmagnesium bromide), enabling broader synthetic utility .
  • Solvent Coordination : THF stabilizes zinc reagents via Lewis acid-base interactions, whereas 2-MeTHF (used for Grignard reagents) offers lower freezing points for low-temperature reactions .
Reactivity Trends:
  • Electrophilicity: The 2,6-difluorophenyl group’s electron-withdrawing nature reduces the nucleophilicity of the zinc center compared to non-fluorinated analogs like phenylzinc bromide. This results in slower but more selective cross-couplings .
  • Thermal Stability : Zinc reagents in THF (e.g., 2,6-Difluorophenylzinc bromide) tolerate temperatures up to 40°C, whereas Grignard reagents (e.g., 2,6-Dimethylphenylmagnesium bromide) often require strict cryogenic conditions to prevent decomposition .
Stability Data:
  • Shelf Life : 2,6-Difluorophenylzinc bromide in THF remains stable for >6 months under argon at 2–8°C, similar to phenylzinc bromide .
  • Air Sensitivity : Zinc reagents exhibit moderate air sensitivity, requiring inert handling, while Grignard reagents demand rigorous exclusion of moisture and oxygen .
Case Studies:

Negishi Coupling : 2,6-Difluorophenylzinc bromide efficiently couples with aryl halides to yield biaryl compounds, critical in synthesizing fluorinated kinase inhibitors. Yields exceed 75% under Pd catalysis .

Pharmaceutical Intermediates : The reagent introduces fluorine atoms into drug candidates, improving metabolic stability and binding affinity. For example, it was used in the synthesis of a fluorinated COX-2 inhibitor .

Comparison with Grignard Reagents : In alkylation reactions, Grignard reagents (e.g., 2,6-Dimethylphenylmagnesium bromide) achieve higher yields (>90%) but require stricter conditions, limiting compatibility with sensitive substrates .

Biological Activity

2,6-Difluorophenylzinc bromide, particularly in a 0.5M solution in tetrahydrofuran (THF), is a significant organozinc compound used in various synthetic applications, including cross-coupling reactions. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for compounds with antimicrobial and antiviral properties.

2,6-Difluorophenylzinc bromide is characterized by its unique structure, which allows it to participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances its electrophilic character and stability in organic solvents like THF.

Antimicrobial Properties

Recent studies have shown that halogenated compounds, including those derived from 2,6-difluorophenylzinc bromide, exhibit enhanced antimicrobial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The incorporation of fluorine atoms has been linked to improved binding affinity to bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication .

Antiviral Activity

2,6-Difluorophenyl derivatives have been investigated for their activity against HIV-1. A notable compound synthesized from 2,6-difluorophenylzinc bromide showed promising results in cytoprotection assays against various HIV-1 variants. The structure-activity relationship (SAR) studies indicated that modifications to the fluorinated phenyl group could enhance inhibitory effects on reverse transcriptase (RT), a key enzyme in the HIV replication cycle .

Synthesis and Applications

The synthesis of 2,6-difluorophenylzinc bromide typically involves the reaction of 2,6-difluorobromobenzene with zinc metal in the presence of THF as a solvent. This method is efficient and yields high-purity products suitable for further reactions.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenObserved EffectReference
AntimicrobialMRSAEnhanced inhibition
AntimicrobialVRESignificant antibacterial effect
AntiviralHIV-1Cytoprotection against variants
AntiviralHIV-1 RTInhibition of enzyme activity

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, various halogenated derivatives were tested against MRSA and VRE. The results indicated that compounds with fluorinated phenyl groups exhibited up to five times greater antimicrobial activity compared to non-halogenated counterparts. This underscores the importance of halogen substitution in enhancing biological efficacy .

Case Study 2: HIV Reverse Transcriptase Inhibition
A series of benzimidazole derivatives synthesized from 2,6-difluorophenylzinc bromide were evaluated for their antiviral properties. The most potent derivative demonstrated a consistent three- to four-fold increase in inhibitory activity against both wild-type and resistant variants of HIV-1 RT. These findings highlight the potential for developing new NNRTIs (non-nucleoside reverse transcriptase inhibitors) based on this scaffold .

Q & A

Q. Table 1: Comparative Reaction Conditions

PrecursorSolventTemperatureBaseYieldReference
2,6-Difluorophenylglyoxylohydroxamyl bromideTHF5°CTriethylamineNot reported
2,6-Difluoropyridine derivativeTHF-78°CLDA*54%
*LDA = Lithium diisopropylamide

Q. Key Considerations :

  • Low temperatures (-78°C to 5°C) prevent thermal degradation of the organozinc intermediate.
  • Anhydrous THF stabilizes the zinc reagent via coordination, enhancing solubility and reactivity .

Basic: What precautions are critical for handling and storing 2,6-difluorophenylzinc bromide in THF?

Q. Answer :

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation. Exposure to moisture or oxygen leads to hydrolysis (e.g., Zn-C bond cleavage) .
  • Temperature : Maintain storage at 2–8°C to reduce decomposition rates. Avoid freezing, as THF solidification may destabilize the reagent .
  • Material Compatibility : Use glass or PTFE-lined caps; THF can degrade certain plastics.

Basic: Which cross-coupling reactions are most effective with this reagent, and what catalytic systems are recommended?

Q. Answer :

  • Negishi Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl halides to form biaryl systems. For example, analogous phenylzinc bromides achieve >80% yields in THF .
  • Alkylation : React with alkyl halides (e.g., allyl bromides) under copper(I) iodide catalysis.
  • Key Conditions :
    • Use ligand-free Pd or Cu for sterically hindered substrates.
    • Maintain THF as the solvent to stabilize the organozinc intermediate .

Advanced: What mechanistic insights explain the regioselectivity of 2,6-difluorophenylzinc bromide in nucleophilic aromatic substitution?

Q. Answer :

  • Electronic Effects : The electron-withdrawing fluorine groups meta to the zinc activate the aryl ring, directing nucleophilic attack to the para position.
  • Steric Hindrance : The 2,6-difluoro substitution creates a linear geometry, favoring reactions at less hindered sites.
  • Solvent Role : THF’s Lewis basicity stabilizes the transition state via coordination to zinc, lowering activation energy .

Advanced: How does THF solvent purity impact the reactivity and stability of this reagent?

Q. Answer :

  • Peroxide Contamination : Aged THF forms peroxides, which oxidize the zinc reagent. Pre-purification via distillation over sodium/benzophenone is critical .
  • Water Content : >50 ppm H₂O causes hydrolysis, detected by precipitation of Zn(OH)Br. Karl Fischer titration is recommended for solvent quality control .

Q. Table 2: Solvent Quality Metrics

ParameterAcceptable LimitAnalytical Method
H₂O<30 ppmKarl Fischer Titration
Peroxides<10 ppmIodometric Titration
O₂<1 ppmGas Chromatography

Advanced: How can researchers resolve contradictory data in reaction yields when using this reagent?

Answer : Contradictions often arise from:

  • Zinc Activation : Inactive zinc surfaces (e.g., oxide layers) reduce reactivity. Use freshly activated zinc or commercially pre-treated sources .
  • Catalyst Purity : Trace Pd impurities in THF or reagents can lead to unanticipated side reactions. Pre-treatment with chelating resins (e.g., QuadraSil®) removes metal contaminants .
  • Systematic Variation : Design experiments varying one parameter (e.g., temperature, catalyst loading) while monitoring via NMR or GC-MS .

Advanced: What analytical techniques are most reliable for characterizing 2,6-difluorophenylzinc bromide and its reaction products?

Q. Answer :

  • NMR Spectroscopy : ¹⁹F NMR tracks fluorine environments; ¹H NMR identifies coupling products (e.g., biaryls).
  • X-Ray Crystallography : Resolves solid-state structure of intermediates (e.g., THF-zinc coordination) .
  • GC-MS : Quantifies volatile byproducts (e.g., fluorobenzene from decomposition).

Advanced: How does the stability of this reagent vary under different catalytic or photolytic conditions?

Q. Answer :

  • Thermal Stability : Decomposes above 40°C, releasing ZnBr₂ and fluorinated aromatics. Use Schlenk techniques for high-temperature reactions .
  • Photolytic Degradation : UV light accelerates decomposition. Amber glassware or darkroom conditions are advised for light-sensitive protocols .

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